5-(3,4-dimethoxyphenyl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide
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Overview
Description
5-(3,4-dimethoxyphenyl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a dimethoxyphenyl group, and a dimethylamino propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dimethoxyphenyl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino propyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted pyrazole derivatives.
Scientific Research Applications
5-(3,4-dimethoxyphenyl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The dimethoxyphenyl group and the pyrazole ring are crucial for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .
Properties
Molecular Formula |
C17H24N4O3 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H24N4O3/c1-21(2)9-5-8-18-17(22)14-11-13(19-20-14)12-6-7-15(23-3)16(10-12)24-4/h6-7,10-11H,5,8-9H2,1-4H3,(H,18,22)(H,19,20) |
InChI Key |
JVVCAZONERMWGC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=NN1)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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